molecular formula C24H32INO6 B592762 (R)-Laudanosine N-Carboxyethyl-d3 Iodide CAS No. 1075727-07-9

(R)-Laudanosine N-Carboxyethyl-d3 Iodide

Cat. No.: B592762
CAS No.: 1075727-07-9
M. Wt: 557.425
InChI Key: ZWWAVFFSSIFXKV-HOUTYYGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Laudanosine N-Carboxyethyl-d3 Iodide is a deuterated analog of a laudanosine derivative, making it a valuable chemical tool for advanced mass spectrometry-based research. Laudanosine is a recognized metabolite of the neuromuscular blocking agents atracurium and cisatracurium, formed via Hofmann elimination . This deuterated compound is particularly useful for quantitative bioanalytical assays, where it can serve as an internal standard to accurately measure concentrations of its non-deuterated counterpart in complex biological matrices such as plasma, thereby facilitating pharmacokinetic and metabolic studies. In a research context, investigations into laudanosine and its analogs are of significant neuropharmacological interest. Laudanosine is known to cross the blood-brain barrier and interact with several key neurological receptors, including gamma-aminobutyric acid (GABA), opioid, and neuronal nicotinic acetylcholine receptors . These interactions are the basis of its documented potential to cause excitatory central nervous system effects, such as seizure activity, at sufficiently high concentrations . Furthermore, structurally related N-methyl-laudanosine iodide analogs have been synthesized and evaluated for their ability to block small conductance Ca2+-activated K+ channels (SK channels), which play a critical role in regulating neuronal excitability . The (R)-enantiomer of this class of compounds provides a specific stereochemical tool for probing receptor interactions and metabolic pathways, offering researchers a precise means to study the mechanisms of neuronal signaling and the metabolic fate of related pharmaceutical agents.

Properties

CAS No.

1075727-07-9

Molecular Formula

C24H32INO6

Molecular Weight

557.425

IUPAC Name

3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;hydroiodide

InChI

InChI=1S/C24H31NO6.HI/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3;/h6-7,13-15,19H,8-12H2,1-5H3;1H/t19-,25-;/m1./s1

InChI Key

ZWWAVFFSSIFXKV-HOUTYYGFSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-].I

Synonyms

(1R,2R)-2-(2-Carboxyethyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-d3-1,2,3,4-tetrahydroisoquinolin-2-ium Iodide

Origin of Product

United States

Synthetic Methodologies for R Laudanosine N Carboxyethyl D3 Iodide

Stereoselective Synthesis of (R)-Laudanosine and its Precursors

The foundation of the target molecule is the (R)-Laudanosine scaffold. Achieving the correct stereochemistry at the C1 position is paramount and can be accomplished through several established synthetic strategies.

Chiral Resolution Techniques for Laudanosine (B1674548) Enantiomers

A common approach to obtaining enantiomerically pure compounds is through chiral resolution, a process that separates a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org Since enantiomers possess identical physical properties, direct separation is challenging. libretexts.org Therefore, the racemic mixture is typically converted into a pair of diastereomers by reaction with a chiral resolving agent. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orgnih.gov

For the resolution of a racemic base like laudanosine, chiral acids such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid can be employed. libretexts.org The process involves the formation of diastereomeric salts, which can then be separated. After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org For instance, the enantiomers of a similar compound were successfully separated by fractional crystallization using N-acetylleucine enantiomers. nih.gov Chiral column chromatography is another powerful technique for separating enantiomers, and various chiral stationary phases are commercially available. nih.govdaicelchiral.commdpi.com

It is important to note that a significant drawback of chiral resolution is that at least half of the starting racemic material is theoretically discarded, although racemization and recycling of the unwanted enantiomer can mitigate this issue. wikipedia.org

Asymmetric Catalysis in Benzylisoquinoline Scaffold Construction

To circumvent the inherent waste of chiral resolution, asymmetric catalysis has emerged as a powerful tool for the direct synthesis of a specific enantiomer. wikipedia.org This field has seen rapid advancements, with various catalytic systems developed for the enantioselective synthesis of chiral molecules. frontiersin.org

The construction of the benzylisoquinoline skeleton, the core of laudanosine, can be achieved through classic reactions like the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl3) or phosphorus pentoxide (P2O5) to form a 3,4-dihydroisoquinoline. slideshare.netnih.govbenthamdirect.comwikipedia.orgorganic-chemistry.org This intermediate can then be reduced to the corresponding tetrahydroisoquinoline. The reaction proceeds through an electrophilic aromatic substitution mechanism. wikipedia.org Modern modifications of this reaction have been developed to proceed under milder conditions. nih.gov

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst. organicreactions.orgthermofisher.comjk-sci.commdpi.comwikipedia.org The reaction is a special case of the Mannich reaction and proceeds via an iminium ion intermediate. wikipedia.org The success of the reaction is often dependent on the electronic nature of the aromatic ring, with electron-donating groups facilitating the cyclization. jk-sci.com The development of catalytic asymmetric versions of the Pictet-Spengler reaction has allowed for the direct synthesis of enantiomerically enriched tetrahydroisoquinolines. jk-sci.com

Enzymatic and organocatalytic approaches have also been successfully employed in the asymmetric synthesis of benzylisoquinoline alkaloids. nih.govnih.govresearchgate.netyoutube.com For example, engineered imine reductases have been used for the stereoselective conversion of dihydroisoquinolines to the corresponding (S)-tetrahydroisoquinolines. researchgate.net

Strategies for N-Carboxyethyl Derivatization

Once the chiral (R)-Laudanosine core is obtained, the next step involves the introduction of the N-carboxyethyl group.

Introduction of the Carboxyethyl Moiety via Alkylation/Acylation

The N-carboxyethyl group can be introduced onto the secondary amine of a precursor like norlaudanosine through N-alkylation. This can be achieved by reacting the amine with a suitable three-carbon electrophile containing a carboxylate or a precursor functional group. A common method is the aza-Michael addition of the secondary amine to an α,β-unsaturated ester, such as ethyl acrylate (B77674). researchgate.net This reaction adds the nitrogen atom to the β-position of the acrylate, forming a β-amino ester.

Alternatively, N-acylation can be employed, which is a widely researched reaction in organic chemistry. bath.ac.uk This would involve reacting the amine with an acylating agent containing the desired carboxyethyl moiety. Standard procedures for the acetylation of secondary amines often utilize acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. stackexchange.com While direct acylation with a carboxyethyl equivalent might be challenging, this highlights the general reactivity of the secondary amine.

Optimization of Reaction Conditions for Functional Group Compatibility

The N-alkylation or N-acylation reaction must be carried out under conditions that are compatible with the other functional groups present in the laudanosine molecule, particularly the methoxy (B1213986) groups on the aromatic rings. The choice of solvent, temperature, and base is crucial to avoid unwanted side reactions. For instance, in the aza-Michael addition, the reaction can often be performed at room temperature, sometimes even without a solvent. researchgate.net For N-acylation reactions, conditions can range from cooling in an ice bath to elevated temperatures, depending on the reactivity of the amine and the acylating agent. stackexchange.com The use of a non-nucleophilic base is often necessary to scavenge the acid produced during the reaction without competing with the amine nucleophile.

Deuterium (B1214612) Labeling Approaches at Specific Molecular Positions

The final key feature of the target molecule is the presence of three deuterium atoms on the N-ethyl group. The introduction of deuterium, a stable isotope of hydrogen, is a common strategy in medicinal chemistry and metabolic studies. nih.govclearsynth.comchemistryworld.com

Deuterium-labeled compounds can be synthesized using deuterated reagents. beilstein-journals.orgpearson.com For the synthesis of (R)-Laudanosine N-Carboxyethyl-d3 Iodide, a deuterated ethylating agent would be required in the N-alkylation step. For example, a deuterated analog of ethyl iodide or a similar electrophile could be used.

The specific placement of the deuterium atoms on the terminal methyl group of the carboxyethyl moiety (d3) implies the use of a starting material where this methyl group is already deuterated. For instance, if an aza-Michael addition approach is used, a deuterated version of ethyl acrylate would be necessary. The synthesis of such deuterated building blocks often starts from a simple deuterium source like deuterium oxide (D2O) or deuterium gas (D2). oaepublish.comprinceton.edu For example, deuterated Grignard reagents like CD3MgBr can be used to introduce a deuterated methyl group. pearson.com

Isotopic Exchange Methods for Methyl-d3 Incorporation

While direct hydrogen isotope exchange (HIE) at C-H bonds is a powerful technique for deuterium labeling, it is generally less controlled for incorporating specific labels like a carboxyethyl-d3 group onto a complex tertiary amine like (R)-Laudanosine. nih.govgoogle.com Methods such as photoredox-catalyzed deuteration using D₂O are effective for labeling positions like those alpha to an amine, but they lack the specificity required for this particular molecule. nih.gov Applying such exchange methods to (R)-Laudanosine would likely result in non-specific deuteration at various benzylic and other activated positions, rather than selective formation of the desired N-carboxyethyl-d3 side chain. Therefore, this approach is not considered a viable synthetic route for this specific compound.

Precursor Deuteration in Multi-step Synthesis

The most viable and controlled method for preparing this compound is through a multi-step synthesis that begins with a deuterated precursor. This strategy ensures the precise placement and high isotopic purity of the deuterium label. The general approach involves the quaternization of the tertiary amine of (R)-Laudanosine with a deuterated alkylating agent.

The synthesis can be conceptually broken down as follows:

Preparation of a Deuterated Alkylating Agent: The key step is the synthesis of a 3-iodopropanoic acid or ester derivative where the ethyl group contains three deuterium atoms. For instance, a plausible precursor would be ethyl 3-iodopropionate-d3. The synthesis of such precursors often starts from simple deuterated building blocks. While specific literature for the d3 variant is scarce, the synthesis of the non-deuterated analogue, ethyl 3-iodopropanoate, is well-established and can be adapted. nih.gov

Quaternization Reaction: (R)-Laudanosine, which is the starting alkaloid, is reacted with the synthesized deuterated iodo-precursor (e.g., an ester of 3-iodopropionic acid-d3). This reaction is a standard N-alkylation (Menschutkin reaction) where the nucleophilic tertiary nitrogen of the laudanosine attacks the electrophilic carbon of the deuterated alkyl iodide, forming a quaternary ammonium (B1175870) iodide salt.

Hydrolysis (if necessary): If the alkylating agent used was an ester (e.g., ethyl 3-iodopropionate-d3), a final hydrolysis step would be required to convert the ester group into the desired carboxylic acid, yielding the final product.

This precursor-based approach provides complete control over the location of the isotopic label, which is critical for its function as an internal standard in mass spectrometry-based quantification. researchgate.netalentris.orgveeprho.com

Chemical Characterization and Purity Assessment Methodologies

As a reference standard, particularly one identified as a European Pharmacopoeia (EP) impurity (Cisatracurium EP Impurity A), the chemical identity, structure, and purity of this compound must be rigorously confirmed. nih.govsynzeal.com

Advanced Spectroscopic Techniques for Structural Confirmation of Labeled Compounds

A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural confirmation of the synthesized molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula and the successful incorporation of the deuterium atoms. The molecular weight of the non-labeled cation is 430.5 g/mol . synzeal.com The deuterated analogue would be expected to show a mass increase of 3 Daltons, a shift readily detectable by MS. Tandem MS (MS/MS) would be used to analyze fragmentation patterns, confirming that the d3-label is located on the N-carboxyethyl group as expected. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.

¹H NMR: In the proton NMR spectrum, the signal corresponding to the protons on the ethyl group of the side chain would be absent or significantly diminished, confirming the successful deuteration. The rest of the spectrum should match the pattern of the non-labeled (R)-Laudanosine N-carboxyethyl iodide, showing characteristic signals for the aromatic, methoxy, and isoquinoline (B145761) backbone protons.

¹³C NMR: The carbon spectrum would be largely identical to the non-labeled standard, but the carbon signals for the deuterated positions would exhibit splitting due to C-D coupling and potentially show a slight isotopic shift (a small change in chemical shift). nih.gov

²H NMR: Deuterium NMR can be used to directly observe the resonance of the deuterium nuclei, confirming their presence and chemical environment.

A representative table of expected NMR shifts is provided below, based on the structure of related laudanosine compounds.

Table 1: Representative ¹H NMR Chemical Shifts (Note: Based on typical values for laudanosine derivatives in CDCl₃. The exact shifts for the target compound may vary.)

Functional Group Chemical Shift Range (ppm) Notes
Ar-H (Aromatic) 6.0 - 7.0 Multiple singlets and doublets
O-CH₃ (Methoxy) 3.8 - 4.0 Several sharp singlets
N-CH₂- (Ring) 3.0 - 4.5 Complex multiplets
C-CH₂-C (Ring) 2.8 - 3.2 Multiplets
C1-H (Chiral) ~4.5 Doublet of doublets
N-CH₂-CH₂-COOH 3.5 - 4.8 Multiplets, signals will be altered by deuteration
N-CH₂-CD₂-COOH Signals absent/reduced Confirmation of deuteration

Chromatographic Purity Analysis of Synthesized Analogues

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and chiral purity of this compound. nih.govresearchgate.net As an impurity of cisatracurium (B1209417), established methods for analyzing cisatracurium and its related substances are directly applicable. nih.govresearchgate.net

Methodology: A stability-indicating HPLC method, typically using a reversed-phase C18 column, is employed. nih.govresearchgate.net The mobile phase often consists of a buffered aqueous solution (e.g., potassium phosphate (B84403) or ammonium formate) and an organic modifier like acetonitrile (B52724) or methanol, run in a gradient or isocratic mode. researchgate.netnih.gov Detection is commonly performed using a UV detector at a wavelength around 280 nm, where the dimethoxybenzyl moiety has strong absorbance. nih.gov

Purity Assessment: The analysis aims to separate the main compound from any starting materials (e.g., unreacted (R)-Laudanosine), synthetic by-products, and potential degradants. The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks in the chromatogram. For a reference standard, purity is expected to be very high (>98%).

Chiral Purity: Since the synthesis starts with (R)-Laudanosine, the stereochemical integrity must be confirmed. This is achieved using a chiral HPLC method, often employing a specialized stationary phase (e.g., amylose-based) designed to separate enantiomers. This ensures that no racemization has occurred during the synthesis and that the product retains the desired (R) configuration at the C1 position.

Table 2: Typical HPLC Conditions for Purity Analysis (Note: These are representative conditions based on published methods for related compounds.)

Parameter Condition Purpose
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm Separation of main compound from impurities
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer (pH ~3.0) Elution and resolution of peaks
Flow Rate 1.0 mL/min Standard analytical flow
Detection UV at 280 nm Quantitation of aromatic compounds
Column Temp. 35 °C Ensures reproducible retention times

Advanced Analytical Applications of R Laudanosine N Carboxyethyl D3 Iodide

Utility as an Internal Standard in Quantitative Bioanalytical Methods

In the quantitative analysis of laudanosine (B1674548) and its metabolites in complex biological matrices such as plasma or urine, an internal standard is crucial for achieving accuracy and precision. (R)-Laudanosine N-Carboxyethyl-d3 Iodide is an ideal internal standard because it is chemically identical to the analyte of interest but has a different mass due to the incorporation of three deuterium (B1214612) atoms (d3). This mass difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the unlabeled analyte during sample preparation, chromatography, and ionization, thus correcting for variations in these steps.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying chemical substances. wikipedia.org It is considered a definitive quantitative technique and a method of the highest metrological standing. wikipedia.org The core principle of IDMS involves adding a known amount of an isotopically enriched standard—in this case, this compound—to a sample containing the unlabeled analyte (e.g., laudanosine or a related metabolite). wikipedia.org

The stable isotope-labeled standard is added directly to the sample, making IDMS a form of internal standardization. wikipedia.org After the standard is thoroughly mixed with the sample, the two compounds are extracted and analyzed together, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the signal ratio of the unlabeled analyte to the isotopically labeled internal standard. wikipedia.org Because the amount of the standard added is known, the concentration of the native analyte in the original sample can be calculated with high precision. Unlike traditional methods that rely on absolute signal intensity, IDMS uses signal ratios, which effectively cancels out variations in sample recovery, matrix effects, and instrument response, leading to highly reliable and reproducible results. wikipedia.org This technique is almost exclusively employed with mass spectrometry in applications where high accuracy is required. wikipedia.org

Developing and validating a bioanalytical method for alkaloid quantification using LC-MS/MS involves establishing a set of performance characteristics to ensure the method is reliable, reproducible, and accurate for its intended purpose. nih.govmdpi.com Regulatory guidelines from bodies like the FDA provide a framework for this validation process. mdpi.comresearchgate.net Key parameters that are assessed during method development and validation include linearity, sensitivity (LOD and LOQ), accuracy, precision, selectivity, recovery, and matrix effect. nih.govmdpi.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are constructed using a weighted (e.g., 1/x) quadratic or linear fit, with coefficients of determination (R²) typically expected to be >0.99.

Sensitivity: The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govmdpi.com

Accuracy & Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of results from repeated measurements. mdpi.com These are often assessed at multiple concentration levels (low, medium, high) and are expressed as a percentage of the nominal value and relative standard deviation (RSD), respectively. mdpi.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. mdpi.com

Recovery & Matrix Effect: Recovery is the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. mdpi.com An ideal internal standard like this compound co-elutes with the analyte and experiences the same recovery losses and matrix effects, thereby providing effective correction.

The table below summarizes typical validation parameters for LC-MS/MS methods used in alkaloid quantification.

Validation ParameterTypical Acceptance Criteria/ValueSource
Linearity (R²) > 0.99 nih.gov
Limit of Detection (LOD) 0.015 - 1.8 ng/mL nih.govmdpi.com
Limit of Quantification (LOQ) 0.05 - 25 µg/Kg mdpi.commdpi.com
Precision (RSD%) < 15% mdpi.com
Accuracy (Recovery %) 65% - 112% mdpi.com
Matrix Effect ≤ 23% mdpi.com

Role in Chromatographic Method Development

This compound, a stable isotope-labeled analogue of a laudanosine derivative, serves as a critical tool in the development and validation of chromatographic methods. Its primary application is as an internal standard in quantitative analyses, particularly when coupled with mass spectrometry (MS). The presence of the deuterium atoms provides a distinct mass difference from the unlabeled analyte, allowing for precise quantification while ensuring that its chemical and physical properties closely mimic the compound of interest.

Optimization of Liquid Chromatography (LC) Separations for Laudanosine Derivatives

In the analysis of laudanosine and its derivatives, Liquid Chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is a preferred technique due to its high sensitivity and specificity. This compound is an ideal internal standard for these methods. Its utility lies in its ability to co-elute closely with the unlabeled analyte, compensating for variations in sample preparation, injection volume, and matrix effects during ionization. oup.com

However, the substitution of hydrogen with deuterium can introduce subtle changes in physicochemical properties, leading to a phenomenon known as the chromatographic isotope effect. nih.gov In reversed-phase LC, deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts. nih.gov This effect is generally small but must be considered during method development to ensure proper integration and quantification. The magnitude of the retention time shift is dependent on the number of deuterium atoms and the specific chromatographic conditions. oup.comresearchgate.net Method optimization involves adjusting parameters such as mobile phase composition, gradient slope, and column chemistry to achieve adequate resolution between the analyte and its deuterated standard, if necessary, or to ensure their co-elution for optimal matrix effect compensation.

Table 1: Illustrative Chromatographic Isotope Effect in Reversed-Phase LC

CompoundNumber of Deuterium AtomsTypical Retention Time (min)Retention Time Shift (Δt, sec)
Unlabeled Laudanosine Derivative05.42N/A
This compound35.38-2.4

Note: Data are hypothetical and for illustrative purposes to show the typical direction and magnitude of the isotope effect.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Laudanosine and its related structures, being relatively large and polar molecules, are not inherently suitable for direct GC analysis. Their low volatility and potential for thermal degradation necessitate a chemical derivatization step to convert them into more volatile and stable forms. jfda-online.comsigmaaldrich.com

Common derivatization strategies for compounds containing hydroxyl or amine functional groups include silylation or acylation. jfda-online.comsigmaaldrich.com For instance, reacting the analyte with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would replace active hydrogens with nonpolar silyl groups, thereby increasing volatility. sigmaaldrich.com

In this context, this compound would be derivatized alongside the unlabeled analyte and used as an internal standard for GC-MS analysis. nih.gov The d3-label provides the necessary mass shift for selective detection and quantification, correcting for any inconsistencies in the derivatization reaction efficiency or chromatographic performance.

Table 2: Common Derivatization Reagents for GC Analysis

Reagent ClassExample ReagentTarget Functional GroupsKey Advantages
SilylationMTBSTFAAlcohols, Phenols, AminesForms stable derivatives, less moisture sensitive than TMS derivatives. sigmaaldrich.com
AcylationPentafluorobenzoyl Chloride (PFBCl)Amines, PhenolsCreates highly electron-capturing derivatives, enhancing sensitivity for ECD detectors. jfda-online.com
AlkylationTrimethylanilinium Hydroxide (TMAH)Carboxylic Acids, PhenolsAllows for "flash alkylation" in the GC inlet. jfda-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. nih.goved.ac.uk The isotopically labeled this compound provides unique advantages for NMR-based studies, aiding in spectral assignment and the investigation of molecular dynamics.

Deuterium NMR (²H NMR) for Isotopic Label Localization

Deuterium (²H) NMR is a specialized technique that directly observes the resonance of deuterium nuclei. For this compound, a ¹H-decoupled ²H NMR spectrum would show a single signal corresponding to the three equivalent deuterium atoms on the carboxyethyl group. This provides unambiguous confirmation of the label's location and integrity. nih.gov

This technique is crucial for:

Verification of Synthesis: Confirming that the isotopic label has been incorporated at the intended position.

Stability Studies: Assessing the potential for hydrogen-deuterium (H/D) exchange under different solvent or pH conditions. The stability of the C-D bond is vital for the compound's use as a reliable internal standard. nih.gov

Purity Assessment: Ensuring the absence of deuterium at other positions in the molecule, which could indicate scrambling during synthesis.

Table 3: Application of ²H NMR in the Analysis of this compound

Analytical QuestionUtility of ²H NMRExpected Outcome
Is the label in the correct position?Direct detection of ²H nucleus.A single resonance in the expected chemical shift region for a CD3 group adjacent to a carbonyl.
Is the isotopic enrichment high?Signal intensity is proportional to the number of ²H nuclei.A strong signal relative to the noise floor, confirming high enrichment.
Does the label exchange under acidic/basic conditions?Monitoring the ²H signal intensity over time after exposure to different conditions.A stable signal intensity indicates no label loss or exchange. nih.gov

Advanced 2D NMR Techniques for Complex Structure Assignment

Two-dimensional (2D) NMR techniques are essential for deciphering the complex structures of molecules like laudanosine derivatives by mapping out correlations between different nuclei. ipb.ptresearchgate.net While the deuterium atoms are not directly observed in standard ¹H or ¹³C NMR experiments, the labeled compound is valuable when comparing its spectra to that of the unlabeled analogue. The absence of proton signals and the altered splitting patterns in the region of the d3-label simplifies the assignment of nearby signals.

Several advanced 2D NMR experiments are used for complete structure assignment and conformational analysis:

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a map of all C-H bonds. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key to piecing together the molecular skeleton. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, providing crucial information about the molecule's three-dimensional structure and conformation. columbia.edumdpi.com NOESY is effective for small and large molecules, while ROESY is often preferred for medium-sized molecules where the standard NOE may be close to zero. columbia.edu

By using these techniques, researchers can build a detailed 3D model of laudanosine derivatives, which is essential for understanding their interaction with biological targets. mdpi.comfrontiersin.org

Table 4: Comparison of NOESY and ROESY for Conformational Studies

TechniquePrimary ApplicationInformation ProvidedAdvantage for Laudanosine Derivatives (MW ≈ 557 g/mol )
NOESY Small (<600 Da) and Large (>1200 Da) moleculesThrough-space correlations for 3D structure. columbia.eduMay provide weak or zero signals as laudanosine derivatives fall into the intermediate molecular weight range where the NOE can be null. columbia.edu
ROESY Intermediate-sized molecules (≈600-1200 Da)Through-space correlations for 3D structure; ROE is always positive. columbia.eduGenerally the preferred method for this molecular size, as it avoids the issue of zero NOE enhancement and suffers less from spin diffusion artifacts. columbia.edu

Mechanistic Investigations and in Vitro Biotransformation Studies

Elucidation of Laudanosine (B1674548) Metabolic Pathways in In Vitro Systems

Laudanosine is a primary metabolite of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium (B1209417). researchgate.netnih.gov Understanding its further metabolism is crucial. The use of labeled compounds is a powerful technique to investigate the pathways and dynamics of biochemical reactions. nih.gov By introducing molecules with stable isotopes like deuterium (B1214612) (²H or d), researchers can track the fate of specific atoms through various metabolic reactions. nih.gov

The application of isotopically labeled compounds such as (R)-Laudanosine N-Carboxyethyl-d3 Iodide is instrumental in the identification of metabolic products. In drug metabolism, compounds undergo Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP450) enzymes, introduce or expose functional groups. mdpi.com Phase II reactions then conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. mdpi.com

While specific studies detailing the use of this compound for this purpose are not prevalent in publicly accessible literature, the principles of its application are well-established. When incubated with in vitro systems like liver microsomes, the deuterium label on the N-carboxyethyl group acts as a unique mass signature. lgcstandards.com This allows for the differentiation of metabolites derived from the labeled probe from the endogenous molecules within the test system using mass spectrometry.

For example, if laudanosine were to undergo O-demethylation (a common Phase I reaction), the resulting metabolite would retain the deuterated N-carboxyethyl-d3 iodide moiety, allowing for its confident identification. Similarly, if the molecule or its Phase I metabolites were to undergo glucuronidation (a Phase II reaction), the resulting conjugate would also be readily identifiable. The use of such labeled probes is essential for creating a comprehensive metabolic map. nih.gov

Table 1: Theoretical Application of this compound in Metabolite Identification

Metabolic Phase Potential Reaction Analytical Advantage of Labeled Probe
Phase I O-Demethylation The deuterated tag allows for the clear distinction of the demethylated metabolite from other compounds in the sample during mass spectrometric analysis.
Phase I Aromatic Hydroxylation The stable isotope label provides a clear marker to track the addition of a hydroxyl group to the aromatic rings of the laudanosine structure.

This table is based on established principles of drug metabolism and the application of stable isotope labeling, illustrating the theoretical use of this compound.

(R)-Laudanosine is a metabolite of atracurium and cisatracurium, which are known to be metabolized by esterases. nih.gov In vitro studies using non-human systems, such as rat liver microsomes, are crucial for understanding the enzymatic processes involved in the degradation of laudanosine and its derivatives. nih.govnih.gov

Research on atracurium degradation in rat liver preparations has demonstrated the involvement of esterases in its metabolism. nih.gov While atracurium itself undergoes Hofmann elimination, a non-enzymatic process, ester hydrolysis by enzymes like carboxylesterases also plays a significant role in its breakdown, leading to the formation of laudanosine and other products. nih.govoup.com

In a study using isolated perfused rat liver, atracurium and laudanosine were administered to investigate potential hepatotoxicity. nih.gov Although the primary focus was on safety, such models are invaluable for studying metabolic pathways in a controlled, non-human environment. The perfusion of the liver with a solution containing the test compound allows for the collection of metabolites from the bile and perfusate for analysis. nih.gov The use of a labeled compound like this compound in such a system would enable precise quantification of its degradation and the formation of subsequent metabolites by hepatic enzymes.

Table 2: In Vitro Degradation of Atracurium in Different Systems

System Key Findings Reference
Sorensen buffer (pH 7.4, 37°C) Spontaneous degradation via Hofmann elimination. nih.gov
Rat Liver Perfusion No significant hepatotoxicity from atracurium or laudanosine was observed. The model is suitable for metabolic studies. nih.gov

Application in Understanding Non-Enzymatic Degradation Mechanisms (In Vitro)

The parent compounds of laudanosine, atracurium and cisatracurium, are well-known for their unique non-enzymatic degradation pathway called Hofmann elimination. scite.ai This chemical degradation occurs at physiological pH and temperature. nih.gov In vitro studies in various buffer systems have been instrumental in characterizing the kinetics of this process. researchgate.netnih.gov

The degradation of atracurium and cisatracurium in buffer solutions leads to the formation of laudanosine and a quaternary monoacrylate. scite.ai The rate of this degradation is dependent on pH and temperature, as well as the composition of the buffer. nih.govnih.gov For instance, the degradation is faster in phosphate (B84403) buffer compared to Tris buffer at the same concentration. nih.gov

This compound, being a stable derivative, can be used in such in vitro systems to study its own stability and potential non-enzymatic transformations under various conditions. The deuterium label ensures that any degradation products can be accurately traced and quantified, providing precise data on the kinetics and mechanisms of decomposition without the confounding variables of enzymatic activity.

Role in Tracing Chemical Transformations in Complex Biological Matrices (In Vitro Models)

In vitro models such as liver S9 fractions, hepatocytes, and perfused organs represent complex biological matrices containing a myriad of proteins, lipids, and other molecules. mdpi.com Tracing the fate of a specific compound within such a complex environment can be challenging due to matrix effects and the presence of interfering substances.

This is where stable isotope-labeled compounds like this compound become indispensable. nih.gov When introduced into an in vitro model, the labeled compound behaves identically to its non-labeled counterpart but can be selectively detected by mass spectrometry. This allows researchers to follow its journey through various chemical transformations, whether they be enzymatic or non-enzymatic, with high specificity and sensitivity. The use of such tracers helps in quantifying the recovery of the compound and its metabolites, providing a clear picture of its disposition in the in vitro system. nih.gov This is particularly valuable for understanding how the compound interacts with the biological matrix and for identifying any unexpected chemical reactions that may occur.

Applications in Chemical Biology and Biosynthesis Research

Tracing Precursor Incorporation in Alkaloid Biosynthetic Pathways

Isotopically labeled precursors are fundamental tools for deciphering the intricate step-by-step reactions that constitute the biosynthetic pathways of natural products. nih.gov The deuterium (B1214612) label in compounds like (R)-Laudanosine N-Carboxyethyl-d3 Iodide makes them ideal for tracing metabolic fate and quantifying pathway intermediates.

The biosynthesis of benzylisoquinoline alkaloids (BIAs) in plants such as Papaver somniferum is a complex network of enzymatic reactions. wikipedia.org Research using stable-isotope-labeled precursors has been instrumental in clarifying this pathway. wustl.edu Studies have demonstrated that the biosynthesis of laudanosine (B1674548) and the related alkaloid papaverine (B1678415) originates from the central intermediate (S)-reticuline. wustl.edunih.gov

The pathway to (R)-laudanosine involves specific methylation steps catalyzed by O-methyltransferases. One key enzyme, (R,S)-reticuline 7-O-methyltransferase (7OMT), has been identified and characterized in opium poppy. pnas.org This enzyme catalyzes the methylation of (S)-reticuline to produce (S)-laudanine. A subsequent methylation at the 3' position of laudanine (B1197096) yields laudanosine. wustl.edu The final step in the formation of the related alkaloid papaverine involves the N-demethylation of laudanosine to tetrahydropapaverine, followed by dehydrogenation. wustl.edunih.gov The administration of labeled precursors to poppy seedlings allows researchers to follow their incorporation into these downstream alkaloids, confirming the sequence of enzymatic transformations in vivo. wustl.edu

Key Enzymatic Steps in Laudanosine Formation:

Step 1: Condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form the benzylisoquinoline backbone. wikipedia.org

Step 2: Conversion of the initial product, (S)-norcoclaurine, through several steps to the crucial branch-point intermediate, (S)-reticuline. nih.gov

Step 3: Methylation of (S)-reticuline at the 7-hydroxyl group by 7OMT to form (S)-laudanine. wustl.edupnas.org

Step 4: A second methylation at the 3'-hydroxyl group of laudanine to produce laudanosine. wustl.edu

The stereochemistry of BIAs is a critical aspect of their biological activity and is established early in the biosynthetic pathway. nih.gov The initial condensation reaction catalyzed by norcoclaurine synthase (NCS) is enantioselective, setting the stereochemical configuration of the entire family of derived alkaloids. nih.gov In members of the Ranunculales order, this results in the (S)-configuration, as seen in the key intermediate (S)-reticuline. wustl.eduoup.com

While many BIA biosynthetic enzymes exhibit stereospecificity, some can accept multiple stereoisomers. For instance, norcoclaurine-6-O-methyltransferase has been shown to accept both (R)- and (S)- enantiomers of norlaudanosoline, an analogue of the natural substrate. nih.gov The enzymes responsible for the conversion of (S)-reticuline to laudanosine must process the correct stereoisomer to produce the naturally occurring (R)-laudanosine. The complex stereochemistry of BIAs, with their multiple chiral centers, necessitates the use of advanced analytical techniques, where labeled standards are crucial for the accurate identification and quantification of specific enantiomers. researchgate.netoup.com

Design and Synthesis of New Labeled Probes for Chemical Biology

The creation of novel molecular probes is a cornerstone of chemical biology, enabling the study of biological processes with high precision. This compound is a synthetic compound designed for such purposes. Its synthesis involves two key modifications of the natural (R)-laudanosine structure: isotopic labeling with deuterium and N-alkylation.

The introduction of stable isotopes like deuterium (²H) is a common strategy for creating internal standards for mass spectrometry. princeton.edu Deuterium-labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing them to be distinguished in a mass spectrometer. mdpi.com This is essential for correcting for sample loss or ionization variability during analysis, leading to highly accurate quantification. researchgate.net General methods for deuterium labeling often involve H-D exchange reactions catalyzed by transition metals like palladium or the use of deuterated reagents. mdpi.com

The N-Carboxyethyl moiety is introduced through N-alkylation of the tertiary amine in the laudanosine structure. This functional group can alter the molecule's polarity and provides a handle for further chemical modifications if desired. The synthesis of such probes requires multi-step organic chemistry, often building upon established methods for the total synthesis of the parent alkaloid. researchgate.net

Chemical Probes for Receptor Interaction Studies (In Vitro Models, not clinical)

Laudanosine is known to interact with several important neurotransmitter receptors, including GABA, opioid, and nicotinic acetylcholine (B1216132) receptors. wikipedia.orgnih.gov Labeled derivatives are critical tools for studying these interactions in in vitro settings, such as in preparations of isolated cell membranes or recombinant receptors. nih.govsygnaturediscovery.com

Labeled probes help elucidate the specific mechanisms by which ligands bind to their receptor targets. Studies using radiolabeled ligands in competitive binding assays have provided significant insights into laudanosine's interactions.

Opioid Receptors: Research has shown that laudanosine competitively inhibits the binding of radiolabeled ligands to multiple opioid receptor subtypes. Saturation studies conducted in the presence of laudanosine demonstrated an increase in the apparent dissociation constant (Kd) for the radioligand without a significant change in the maximal number of binding sites (Bmax), which is characteristic of a competitive binding mechanism. nih.gov

GABA Receptors: Laudanosine exhibits inhibitory effects at low-affinity GABAA receptors. nih.gov The use of labeled bicuculline (B1666979) methochloride, a GABAA antagonist, allows for the characterization of this interaction. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): At nAChRs, laudanosine displays a dual mode of action. It acts as a competitive antagonist, competing with acetylcholine for the binding site, and also functions as an ion pore blocker, physically obstructing the channel. researchgate.netnih.gov

These mechanistic details are crucial for understanding the pharmacological profile of laudanosine and for designing new molecules with more specific receptor activities.

Quantitative binding assays are essential for determining the affinity of a ligand for its receptor. nih.gov In these assays, a labeled ligand is used to measure key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of an unlabeled competitor, such as laudanosine. This compound is designed to act as an internal standard in mass spectrometry-based binding assays, an alternative to radioligand assays.

Studies using traditional radioligand binding assays have successfully quantified the affinity of D,L-laudanosine for various receptors in isolated brain membrane preparations. nih.gov These experiments provide precise data on the potency of the interaction at each receptor subtype.

Table 1: In Vitro Binding Affinity of D,L-Laudanosine for Opioid and GABA Receptors This interactive table summarizes the binding affinities of D,L-laudanosine at various receptor subtypes as determined by in vitro radioligand binding assays. Data sourced from Katz et al. (1994). nih.gov

Receptor SubtypeLabeled Ligand UsedBinding ParameterValue (µM)Interaction Type
Opioid Receptors
µ₁ (mu₁)[³H][D-Ala²,MePhe⁴,Gly-ol⁵]enkephalinKi2.7Competitive
µ₂ (mu₂)[³H]DihydromorphineKi13Competitive
δ (delta)[³H][D-Pen²,D-Pen⁵]enkephalinKi5.5Competitive
κ₁ (kappa₁)[³H]U-69593Ki21Competitive
κ₃ (kappa₃)[³H]Naloxone BenzoylhydrazoneKi24Competitive
GABA Receptors
Low-affinity GABAA[³H]Bicuculline MethochlorideIC5010Inhibitory
High-affinity GABAA[³H]MuscimolIC50100Inhibitory

These quantitative data are fundamental for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity, guiding the development of new and more potent chemical probes and therapeutic candidates. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies Focused on Methodologies, Not Inherent Properties

Development of Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex mixtures containing (R)-Laudanosine N-Carboxyethyl-d3 Iodide and related compounds benefits significantly from the use of hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of spectrometry. nih.gov These approaches are essential for resolving and identifying components in intricate matrices, such as biological fluids or reaction mixtures. nih.gov

LC-MS/MS Methodologies for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective detection and quantification of laudanosine (B1674548) and its derivatives. nih.govrsc.org This technique is particularly well-suited for the analysis of non-volatile, polar compounds like quaternary ammonium (B1175870) compounds. nih.govchromatographyonline.com

Method development in LC-MS/MS for compounds like this compound involves several key steps:

Sample Preparation: Due to the complexity of matrices in which the analyte may be present, a robust sample preparation method is critical. This often involves protein precipitation for biological samples, followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. nih.govrsc.org

Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed, often with columns designed for polar analytes. chromatographyonline.com The mobile phase typically consists of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component containing additives like formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency. rsc.orgmassbank.eu Gradient elution is frequently used to effectively separate the analyte from other components in the mixture. rsc.org

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for laudanosine derivatives, as it is a soft ionization method suitable for polar and thermally labile molecules. nih.govrsc.org Detection is typically performed in the positive ion mode. For quantification, multiple reaction monitoring (MRM) is the preferred method, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. rsc.org For this compound, the deuterium (B1214612) labeling provides a distinct mass shift, which is invaluable for its use as an internal standard in quantitative assays of non-deuterated laudanosine derivatives.

A study on the determination of five quaternary ammonium compounds in various foodstuffs utilized a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The analytes were extracted with a methanol-water mixture and purified using an Oasis WCX cartridge. Separation was achieved on a CAPCELL PAK CR 1:4 column with a gradient elution of acetonitrile and 50 mmol L−1 ammonium formate aqueous solution containing 0.1% formic acid. The mass spectrometric detection was performed using an electrospray ion source in the multiple reaction monitoring mode. rsc.org The method demonstrated good linearity, with correlation coefficients exceeding 0.995, and a limit of quantification of 10.00 μg L−1. rsc.org

ParameterValue
Analytical TechniqueHPLC-MS/MS
Extraction SolventMethanol-water mixture
PurificationOasis WCX cartridge
ColumnCAPCELL PAK CR 1:4
Mobile PhaseAcetonitrile and 50 mmol L−1 ammonium formate (aq) with 0.1% formic acid (gradient)
DetectionESI-MS/MS (MRM mode)
Linearity (r²)> 0.995
LOQ10.00 μg L−1
A summary of a typical HPLC-MS/MS method for quaternary ammonium compounds.

GC-MS/MS for Volatile and Derivatized Components

While this compound itself is a non-volatile quaternary ammonium salt and thus not directly amenable to gas chromatography (GC), GC-MS/MS can be a powerful tool for analyzing its potential precursors, degradation products, or related non-quaternary alkaloids. nih.gov For GC analysis of polar compounds like alkaloids, derivatization is often necessary to increase their volatility and thermal stability. jfda-online.comresearchgate.net

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Acylation: The use of reagents like trifluoroacetic anhydride (B1165640) (TFAA) can introduce trifluoroacetyl groups, which enhance volatility and can improve sensitivity in electron capture detection. researchgate.net

Once derivatized, the analytes can be separated on a GC column, typically a fused-silica capillary column with a non-polar or semi-polar stationary phase. nih.gov The separated components are then introduced into the mass spectrometer for detection and identification. GC-MS/MS provides excellent selectivity and sensitivity, particularly when operated in selected reaction monitoring (SRM) mode. This technique is valuable for identifying and quantifying trace levels of volatile metabolites or impurities that may be present alongside the primary compound of interest. researchgate.net

Advanced NMR Applications for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex alkaloids like laudanosine derivatives. ird.fr Advanced NMR techniques provide detailed information about the connectivity of atoms and the three-dimensional structure of the molecule in both solution and solid states.

For this compound, a suite of NMR experiments would be employed for complete characterization:

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The integration of the signals corresponds to the number of protons, and the coupling patterns reveal the connectivity between neighboring protons.

¹³C NMR: Reveals the number and types of carbon atoms present in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of the proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and identifying the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. nih.gov A study on laudanosine derivatives utilized 2D ROESY NMR experiments to gain atomic-level insights into enantioselective complex formation and to elucidate the structure of inclusion complexes. nih.gov

The deuterium atoms in the N-carboxyethyl-d3 group would be silent in ¹H NMR but could be observed by ²H NMR if desired. Their presence would be confirmed by the absence of the corresponding proton signals and the distinct molecular weight observed in mass spectrometry.

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since this compound is a chiral compound, it is critical to have analytical methods capable of separating it from its (S)-enantiomer to assess its enantiomeric purity. Chiral separation techniques are designed to differentiate between enantiomers, which have identical physical and chemical properties in an achiral environment. researchgate.net

Chiral HPLC and Capillary Electrophoresis Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantiomeric separation of chiral compounds. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.gov

For laudanosine and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.gov The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which lead to the differential retention of the enantiomers. The choice of mobile phase, which can be a normal-phase, reversed-phase, or polar organic solvent system, is crucial for optimizing the separation. nih.gov

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov In chiral CE, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, thus, separation.

For laudanosine derivatives, cyclodextrins (CDs) and their derivatives have been successfully employed as chiral selectors in CE. nih.gov Anionic cyclodextrins, in particular, have shown excellent enantioseparation capabilities for laudanosine, with sulfated-γ-cyclodextrin providing high resolution. nih.gov

TechniqueChiral Selector/Stationary PhaseKey Features
Chiral HPLCPolysaccharide-based CSPs (e.g., amylose, cellulose)Effective for preparative and analytical separations. nih.gov
Chiral Capillary ElectrophoresisCyclodextrins (especially anionic derivatives like sulfated-γ-CD)High efficiency, low sample consumption, rapid method development. nih.gov
A comparison of chiral separation techniques for laudanosine derivatives.

Chiral Recognition Mechanisms

The basis of chiral separation lies in the principle of chiral recognition, where a chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. For effective chiral recognition, a minimum of three points of interaction between the chiral selector and at least one of the enantiomers is generally required, with at least one of these interactions being stereochemically dependent. mdpi.comresearchgate.net

The interactions involved in chiral recognition can include:

Hydrogen bonding: Occurs between hydrogen bond donors and acceptors on the selector and the analyte.

π-π interactions: Involve the stacking of aromatic rings.

Dipole-dipole interactions: Arise from the alignment of permanent dipoles.

Steric hindrance: The spatial arrangement of bulky groups on the selector can physically block the approach of one enantiomer more than the other. lsu.edu

Inclusion complexation: In the case of cyclodextrins, one part of the analyte molecule can be included within the hydrophobic cavity of the CD, while other groups interact with the chiral centers on the rim of the CD. nih.gov

Studies on the chiral separation of laudanosine have indicated that interactions with both the C- and N-terminal amino acids of dipeptide surfactants used as chiral selectors are important. lsu.edu Furthermore, the degree of steric hindrance of the chiral selector plays a significant role in the chiral selectivity observed. lsu.edu Understanding these mechanisms is crucial for the rational design and optimization of chiral separation methods for this compound. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Alkaloid Probes

Development of Novel Synthetic Routes for Complex Labeled Alkaloids

The synthesis of structurally complex and isotopically pure labeled alkaloids is a formidable challenge that continues to drive innovation in organic chemistry. The development of more efficient and selective synthetic methods is crucial for expanding the availability and application of probes like (R)-Laudanosine N-Carboxyethyl-d3 Iodide.

Future advancements are expected to focus on several key areas:

Late-Stage Functionalization: A primary goal is to incorporate isotopic labels, such as deuterium (B1214612), as late as possible in a synthetic sequence. chemicalsknowledgehub.com This approach minimizes costs and the loss of expensive labeled starting materials over multiple steps. researchgate.net Techniques enabling the selective C-H activation and deuteration of complex alkaloid scaffolds are highly sought after.

Enzymatic and Biocatalytic Methods: The use of enzymes offers unparalleled selectivity in labeling reactions. simsonpharma.com Biocatalysis can introduce deuterium at specific, non-obvious positions within a molecule, which would be difficult to achieve through traditional chemical synthesis. chemicalsknowledgehub.com Engineered enzymes could provide access to a wider array of specifically deuterated alkaloids.

Flow Chemistry: Continuous-flow synthesis provides enhanced control over reaction parameters, improving safety and scalability. For complex biomimetic reactions, such as the oxidative cyclization of reticuline-type alkaloids, flow conditions can be precisely tuned to favor the formation of desired products, a strategy that could be adapted for labeled analogues. researchgate.net

Deuterated Reagents and Building Blocks: The increasing commercial availability of deuterated solvents and simple reagents, like d3-methyl iodide or deuterated water (D₂O), has simplified the synthesis of many labeled compounds. simsonpharma.compharmaffiliates.com Future work will involve expanding the toolkit of complex deuterated building blocks to facilitate the modular synthesis of intricate alkaloids. nih.gov

Table 1: Comparison of Deuterium Labeling Methods for Alkaloids

Method Description Advantages Challenges
Direct H/D Exchange Swapping acidic protons with deuterium, often using D₂O or deuterated solvents. chemicalsknowledgehub.com Simple, inexpensive for accessible protons. Limited to specific functional groups; potential for back-exchange. chemicalsknowledgehub.com
Deuterated Reagents Using reagents where hydrogen is replaced by deuterium (e.g., CD₃I, NaBD₄). simsonpharma.com Allows for specific incorporation of deuterated functional groups. Dependent on the availability and cost of the labeled reagent. nih.gov
Metal-Catalyzed Hydrogenation Using deuterium gas (D₂) with a metal catalyst to reduce double or triple bonds. simsonpharma.compharmaffiliates.com High levels of deuterium incorporation at specific sites. Requires unsaturated precursors; catalyst selection can be crucial.
Enzymatic Synthesis Employing enzymes to selectively incorporate deuterium from labeled substrates (e.g., D₂O). simsonpharma.com High regio- and stereoselectivity. Requires specific enzymes; optimization of biological conditions.
Synthesis from Deuterated Precursors Building the alkaloid scaffold from starting materials that already contain deuterium. simsonpharma.com Provides stable labeling within the molecular core. Can be lengthy and costly due to multi-step synthesis. researchgate.net

Integration with "Omics" Technologies for Systems Biology Approaches

The true power of deuterated probes is unlocked when they are combined with high-throughput "omics" technologies, such as proteomics and metabolomics. This integration allows for a systems-level understanding of how an alkaloid interacts with the intricate network of proteins and metabolites within a cell or organism.

Metabolic labeling with deuterated water (D₂O), for instance, has become a cornerstone technique for quantifying the turnover rates of thousands of proteins and metabolites simultaneously. researchgate.net In this approach, deuterium from D₂O is incorporated into molecules during their de novo synthesis. By using mass spectrometry to measure the rate of deuterium incorporation, researchers can gain a dynamic view of biological processes. researchgate.net

A probe like this compound could be used in a more targeted manner. While the organism is globally labeled with a stable isotope like ¹³C or ¹⁵N, the deuterated probe could be introduced to specifically track its metabolic fate and its influence on particular pathways without interfering with the global analysis. This dual-labeling strategy can help to:

Identify specific enzymes that metabolize the alkaloid.

Uncover downstream metabolic consequences of the alkaloid's presence.

Reveal changes in protein expression or turnover resulting from the alkaloid's interaction with its targets.

This systems biology approach moves beyond studying a single target in isolation, offering a holistic view of an alkaloid's biological impact. researchgate.net

Advancements in Microdosing and Pharmacokinetic Research Methodologies (excluding clinical human trials)

Deuterated compounds are invaluable tools in non-clinical pharmacokinetic (PK) research, particularly in microdosing studies conducted in animal models. Microdosing involves administering a very low, sub-pharmacological dose of a compound (typically less than 1/100th of the therapeutic dose) to investigate its PK profile. nih.gov

The use of stable isotope-labeled (SIL) compounds, such as this compound, in these preclinical studies offers significant advantages:

Enhanced Sensitivity and Quantification: SIL compounds serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, allowing for highly accurate and precise quantification of the unlabeled drug in biological matrices. nih.govnih.gov

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions that involve breaking this bond. nih.gov This "kinetic isotope effect" can be exploited to create more metabolically stable tracers, improving their utility in PK studies. nih.govnih.gov Strategically placing deuterium at sites of metabolism can reduce clearance and alter metabolic pathways, providing insight into the mechanisms of drug disposition. researchgate.netsemanticscholar.org

Absolute Bioavailability Studies: In preclinical models, a stable-isotope-labeled microdose can be administered intravenously at the same time as an oral therapeutic dose of the unlabeled drug. researchgate.netnih.gov By measuring the plasma concentrations of both the labeled (IV) and unlabeled (oral) drug, researchers can determine the absolute bioavailability in a single experiment, reducing the number of animals required and eliminating variability between separate dosing occasions. nih.gov

Future research will focus on refining these methodologies, developing more sensitive analytical techniques, and applying them earlier in the drug discovery process to select candidate molecules with more favorable pharmacokinetic properties. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Mechanistic Predictions

Computational chemistry and molecular modeling have become indispensable tools for predicting and rationalizing the effects of isotopic substitution. nih.gov These in silico methods provide deep insights into the molecular interactions that govern the behavior of alkaloids and their deuterated analogues.

Key applications in the context of deuterated probes include:

Predicting Metabolic Soft Spots: Molecular docking simulations can place an alkaloid into the active site of metabolic enzymes, such as cytochrome P450s (CYPs). researchgate.net These models can predict which hydrogen atoms are most susceptible to oxidation, guiding the strategic placement of deuterium to enhance metabolic stability. researchgate.net

Understanding Receptor-Ligand Interactions: By modeling the binding of an alkaloid to its protein target, researchers can predict how deuteration might influence binding affinity. nih.govacs.org While the change is subtle, it can provide clues about the nature of the binding pocket and the forces involved.

Rationalizing Kinetic Isotope Effects: Quantum chemical calculations can be used to model reaction pathways and predict the magnitude of the kinetic isotope effect for specific metabolic transformations. nih.gov This allows researchers to screen potential deuteration sites computationally before embarking on complex and costly synthesis.

The synergy between computational prediction and experimental validation accelerates the design-build-test-learn cycle. nih.govresearchgate.net As computational models become more accurate, they will play an increasingly vital role in designing the next generation of sophisticated deuterated alkaloid probes for precise mechanistic studies.

Q & A

What experimental strategies optimize the synthesis of (R)-Laudanosine N-Carboxyethyl-d3 Iodide to reduce intermediate accumulation?

Basic Research Question
The synthesis of laudanosine derivatives often suffers from low yields due to poor enzymatic activity of O-methyltransferases (O-MTs) and N-methyltransferases (N-MTs), leading to methylated intermediates like reticuline and codamine . To address this:

  • Methodological Approach : Use engineered enzymes (e.g., IREDs) to improve regioselectivity and catalytic efficiency. Optimize reaction conditions (pH, cofactors like SAM) to favor carboxyethylation over competing methylation pathways.
  • Analytical Validation : Monitor reaction progress via LC-MS or HPLC to quantify intermediates and adjust substrate feeding strategies .

How can researchers differentiate competitive vs. noncompetitive inhibition of neuronal nicotinic acetylcholine receptors (nAChRs) by (R)-Laudanosine derivatives?

Advanced Research Question
Laudanosine exhibits mixed inhibitory effects on nAChRs, with differences in receptor subtype specificity (e.g., α4β2 vs. α3β4) .

  • Experimental Design :
    • Perform electrophysiological assays (e.g., patch-clamp) using varying acetylcholine (ACh) concentrations.
    • Analyze shifts in EC50 values: Competitive inhibition shows reversible ACh-dependent blockade, while noncompetitive inhibition persists despite increased agonist concentrations.
    • Compare IC50 values for (R)-Laudanosine derivatives across receptor subtypes to identify structural determinants of inhibition .

What analytical techniques ensure accurate quantification of deuteration levels and purity in this compound?

Basic Research Question
Deuterated compounds require precise validation to confirm isotopic integrity and chemical purity.

  • Methodology :
    • NMR Spectroscopy : Use 1H^1H-NMR to confirm deuterium incorporation at specific positions (e.g., absence of proton signals in carboxyethyl-d3 groups).
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic distribution patterns.
    • Chromatography : Pair LC-MS with deuterated internal standards to correct for matrix effects during quantification .

How should pharmacokinetic models account for deuterium isotope effects when studying this compound in vivo?

Advanced Research Question
Deuterium substitution can alter metabolic stability and receptor binding kinetics.

  • Methodological Framework :
    • Use compartmental modeling to compare plasma clearance rates between deuterated and non-deuterated analogs.
    • Measure isotope effects on enzyme-mediated degradation (e.g., esterases) via in vitro assays.
    • Adjust model parameters (e.g., Vd, kel) to reflect reduced metabolic lability caused by deuteration .

What are common artifacts in LC-MS quantification of (R)-Laudanosine derivatives, and how can they be mitigated?

Basic Research Question
Analytical challenges include ion suppression, adduct formation, and deuterium exchange.

  • Solutions :
    • Internal Standards : Use isotopically labeled analogs (e.g., N-Carboxyethyl-d3) to normalize matrix effects.
    • Chromatographic Optimization : Employ reverse-phase columns with acidic mobile phases to reduce non-specific interactions.
    • Quality Controls : Spike recovery tests and calibration curves with NIST-traceable iodide standards validate accuracy .

How can contradictory data on receptor activation by (R)-Laudanosine derivatives across nAChR subtypes be resolved?

Advanced Research Question
Laudanosine activates α3β4 nAChRs but inhibits α4β2 subtypes, complicating mechanistic interpretations .

  • Strategies :
    • Subtype-Specific Assays : Use heterologous expression systems (e.g., Xenopus oocytes) to isolate receptor subtypes.
    • Concentration-Response Profiling : Test a broad concentration range (nM to mM) to identify biphasic effects.
    • Structural Modeling : Perform molecular docking studies to predict binding modes and steric clashes in different subtypes .

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